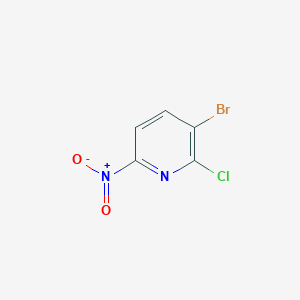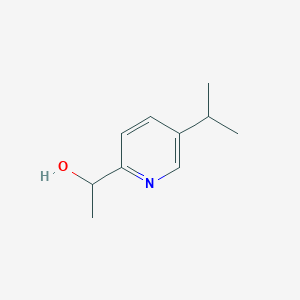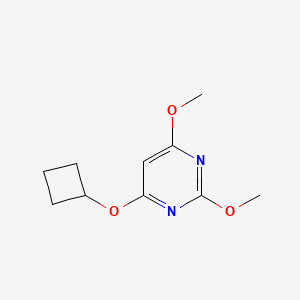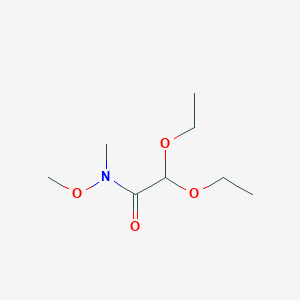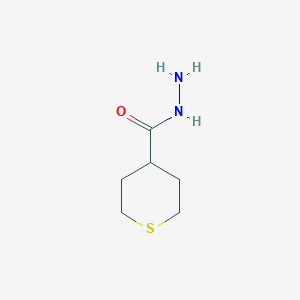
Thiane-4-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiane-4-carbohydrazide is a chemical compound that belongs to the class of carbohydrazides. Carbohydrazides are known for their diverse applications in various fields, including medicinal chemistry, organic synthesis, and materials science. This compound is particularly interesting due to its potential biological activities and its role as an intermediate in the synthesis of other complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
Thiane-4-carbohydrazide can be synthesized through the reaction of thiane-4-carboxylic acid with hydrazine hydrate. The reaction typically involves heating the reactants under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction can be represented as follows:
Thiane-4-carboxylic acid+Hydrazine hydrate→this compound+Water
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
Thiane-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Hydrazine derivatives.
Substitution: Substituted this compound derivatives.
Scientific Research Applications
Thiane-4-carbohydrazide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential pharmaceutical agents, including antiviral and anticancer compounds.
Organic Synthesis: It serves as a building block for the synthesis of various heterocyclic compounds.
Materials Science: It is used in the development of new materials with unique properties, such as polymers and nanomaterials.
Biological Studies: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Mechanism of Action
The mechanism of action of thiane-4-carbohydrazide involves its interaction with specific molecular targets in biological systems. It can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, such as antimicrobial activity. The exact molecular pathways involved depend on the specific biological context in which this compound is used.
Comparison with Similar Compounds
Similar Compounds
Thiocarbohydrazide: Similar in structure but contains sulfur instead of oxygen.
Carbohydrazide: Lacks the thiane ring structure.
Hydrazine derivatives: Various hydrazine-based compounds with different substituents.
Uniqueness
Thiane-4-carbohydrazide is unique due to its thiane ring structure, which imparts specific chemical and biological properties. This structural feature distinguishes it from other carbohydrazides and hydrazine derivatives, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
904298-67-5 |
|---|---|
Molecular Formula |
C6H12N2OS |
Molecular Weight |
160.24 g/mol |
IUPAC Name |
thiane-4-carbohydrazide |
InChI |
InChI=1S/C6H12N2OS/c7-8-6(9)5-1-3-10-4-2-5/h5H,1-4,7H2,(H,8,9) |
InChI Key |
ISEGTUKOGHRQOS-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCC1C(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,8-Dichloropyrrolo[1,2-a]quinoxaline](/img/structure/B13117615.png)
![1,2,4,5-Tetrahydrobenzo[d][1,2,7]thiadiazepine3,3-dioxide](/img/structure/B13117620.png)
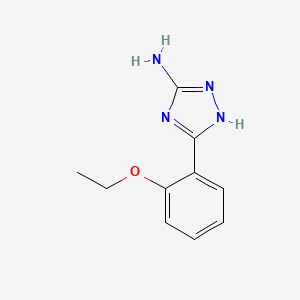
![3,6-diamino-3aH-pyrazolo[3,4-b]pyrazine-5-carboxylic acid](/img/structure/B13117640.png)



